molecular formula C7H9N3O B8725901 N-(2-aminopyridin-3-yl)acetamide

N-(2-aminopyridin-3-yl)acetamide

Cat. No.: B8725901
M. Wt: 151.17 g/mol
InChI Key: HMDOCRZUNBZAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-aminopyridin-3-yl)acetamide has been investigated for its role as a scaffold in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Antiallergic Properties

Research has identified derivatives of pyridinyl acetamides, including this compound, as potential antiallergic agents. For instance, a study demonstrated that certain pyridinyl derivatives exhibited significant inhibition of histamine release in guinea pig models, indicating their potential use in treating allergic reactions .

Table 1: Antiallergic Activity of Pyridinyl Derivatives

Compound NameIC50 (μM)Reference
N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide0.016
This compoundTBDOngoing Studies

Neurological Disorders

This compound is also being explored for its effects on neurological conditions. Its derivatives have shown promise in treating diseases sensitive to 3,4-diaminopyridine, which is known to enhance neurotransmitter release. In vivo studies have indicated that this compound can influence the pharmacokinetics of 3,4-diaminopyridine, potentially improving therapeutic outcomes for conditions like myasthenia gravis .

The biological activity of this compound extends beyond antiallergic effects. It has been studied for its interactions with various enzymes and receptors.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For example, derivatives have been evaluated as glucokinase activators, which play a crucial role in glucose metabolism and diabetes management .

Table 2: Enzyme Activity of this compound Derivatives

Enzyme TargetActivity TypeReference
GlucokinaseActivator
Histamine ReceptorInhibitor

Synthesis Methodologies

The synthesis of this compound and its derivatives has been achieved through various chemical reactions.

Synthetic Routes

Common synthetic routes include the amidation of 2-amino-pyridine with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the introduction of various substituents on the pyridine ring to enhance biological activity.

Table 3: Synthetic Methods for this compound

MethodologyDescriptionReference
Amidation with Acetic AnhydrideReaction under anhydrous conditionsOngoing Studies
Japp-Klingemann MethodUtilizes pyridine derivatives for enhanced yields

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound in therapeutic applications.

Case Study: Antiallergic Activity

In a controlled study involving sensitized guinea pigs, this compound demonstrated significant inhibition of eosinophilia when administered both orally and parenterally at varying doses . This finding supports its potential use as an effective treatment for allergic responses.

Case Study: Neurological Impact

A clinical trial investigating the effects of 3,4-diaminopyridine and its metabolite this compound showed improved cognitive function in patients with myasthenia gravis, suggesting that this compound could play a role in enhancing neurotransmission .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(2-aminopyridin-3-yl)acetamide

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)(H,10,11)

InChI Key

HMDOCRZUNBZAGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Diaminopyridine (28 g, 0.256 mole) and acetic anhydride (30 mL, 0.38 mole) were stirred at room temp in methylene chloride (770 mL) for 30 min. The mixture was concentrated in vacuo to a brown solid. Recrystallization from methylene chloride/hexane (10/1) gave off-white crystals (21.9 g, 57%) of 3-acetamido-2aminopyridine. This acetamide was combined with 3-chloro-2,4-pentanedione (20 g, 0.146 mole) in abs. ethanol (350 mL) and stirred under reflux for 20 hrs. After cooling, the mixture was diluted with methylene chloride (300 mL) and washed with water (3×300 mL). The organic phase was dried over magnesium sulfate and concentrated to a green solid. Recrystallization from methylene chloride/hexane (1/1) gave the title compound as green crystals (7.3 g, 21%, m.p. 173°-175° C.).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
770 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.